

Preclinical Studies of OD36: A Dual Inhibitor of RIPK2 and ALK2

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Compound of Interest

Compound Name: OD36

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **OD36** is a macrocyclic small molecule inhibitor identified for its potent, dual activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2).^{[1][2]} RIPK2 is a critical kinase in the NOD-like receptor signaling pathway, which plays a key role in innate immunity and inflammatory responses.^{[2][3]} ALK2 is a BMP type I receptor, and its aberrant signaling is implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP).^[1] This guide summarizes the core preclinical findings for **OD36**, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Quantitative Preclinical Data

The preclinical evaluation of **OD36** has established its potency and selectivity through a series of in vitro and in vivo studies. The data below are summarized for clarity and direct comparison.

Table 1: In Vitro Kinase Inhibition Profile of **OD36**

Target Kinase	Assay Type	Result	Citation
RIPK2	Biochemical IC50	5.3 nM	[1][3][4]
ALK2	Biochemical IC50	47 nM	[1][4]
ALK2 (R206H mutant)	Biochemical IC50	22 nM	[1][4]
ALK2	Binding Affinity (KD)	37 nM	[1][4]
ALK1	Binding Affinity (KD)	90 nM	[1][4]

Table 2: In Vitro Cellular Activity of **OD36**

Cell Type	Stimulation	Endpoint Measured	Result	Citation
KS483 cells	BMP-6 (50 ng/mL)	p-Smad1/5 Inhibition	Effective at 0.1-1 μ M	[1][4]
FOP Endothelial Cells	Activin A	Smad1/5 Activation	Completely prevented at 0.5 μ M	[1]
HT29 cells & BMDMs	Muramyl Dipeptide (MDP)	RIPK2 Autophosphorylation	Inhibited at 250 nM	[5]
HT29 cells & BMDMs	Muramyl Dipeptide (MDP)	NF- κ B & MAPK Activation	Inhibited at 250 nM	[2][5]

Table 3: In Vivo Efficacy of **OD36** in an Acute Peritonitis Model

Animal Model	Treatment	Key Finding	Citation
Acute Peritonitis (Mice)	6.25 mg/kg (i.p.)	Significantly inhibited the recruitment of neutrophils and lymphocytes.	[1] [5] [6]
Acute Peritonitis (Mice)	6.25 mg/kg (i.p.)	Decreased expression of RIPK2-specific genes and inflammatory cytokines.	[1] [4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments conducted with **OD36**.

Protocol 1: In Vivo MDP-Induced Peritonitis Model

This protocol is designed to assess the in vivo anti-inflammatory activity of RIPK2 inhibitors.

- Animal Model: Male C57BL/6 mice, 8-12 weeks of age.
- Reagents:
 - **OD36** (formulated in a vehicle such as DMSO and diluted in saline).
 - Muramyl Dipeptide (MDP), an agonist of the NOD2 receptor.
 - Phosphate-Buffered Saline (PBS).
- Procedure:
 - Acclimatize mice for at least one week before the experiment.
 - Administer **OD36** (e.g., 6.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[\[5\]](#)[\[6\]](#)
 - After 30 minutes, induce peritonitis by administering 150 µg of MDP via i.p. injection.[\[5\]](#)[\[6\]](#)

- After 4 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity.
- Collect the lavage fluid and place it on ice.
- Determine the total number of white blood cells (WBCs) using a hemocytometer.
- Prepare cytospin slides from the lavage fluid and perform a differential cell count (e.g., neutrophils, lymphocytes, macrophages) using Wright-Giemsa staining.
- Data Analysis: Compare the number and differential counts of inflammatory cells in the peritoneal lavage from **OD36**-treated mice versus vehicle-treated mice. Statistical analysis is typically performed using a t-test or ANOVA.

Protocol 2: Cellular Target Engagement (Western Blot for Phospho-Smad1/5)

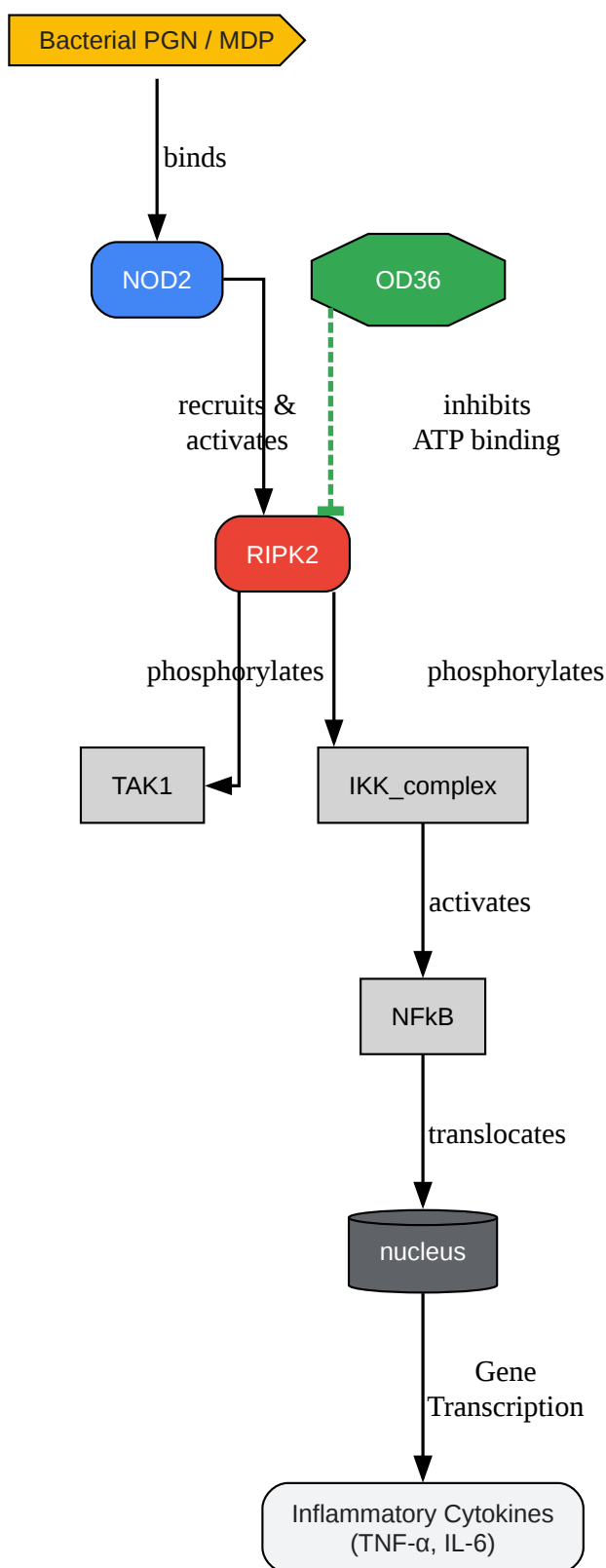
This protocol assesses the ability of **OD36** to inhibit ALK2 signaling in a cellular context.

- Cell Line: KS483 cells or Fibrodysplasia Ossificans Progressiva (FOP)-derived endothelial cells.[\[1\]](#)
- Reagents:
 - **OD36** (dissolved in DMSO).
 - BMP-6 or Activin A as a ligand to stimulate the ALK2 pathway.[\[1\]](#)
 - Cell lysis buffer, protease, and phosphatase inhibitors.
 - Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1.
 - HRP-conjugated secondary antibody.
- Procedure:
 - Plate cells and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of **OD36** (e.g., 0.1-1 μ M) or vehicle for 1-2 hours.[\[1\]](#)
- Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL BMP-6) for 24 hours.[\[1\]](#)
- Wash the cells with cold PBS and lyse them on ice.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE to separate proteins by size.
- Transfer proteins to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight.
- Wash and incubate with the secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensity for phospho-Smad1/5 and normalize it to the total Smad1 signal to determine the extent of inhibition by **OD36**.

Signaling Pathways and Experimental Workflows

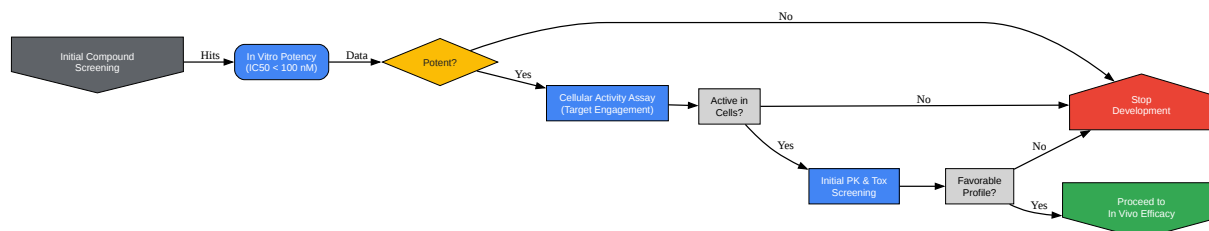
Visual diagrams are essential for understanding the complex biological and experimental processes involved in drug development.



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Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of **OD36**.

Caption: Experimental workflow for the in vivo mouse model of acute peritonitis.



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